molecular formula C19H17NO7 B5879879 dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate

dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate

Cat. No. B5879879
M. Wt: 371.3 g/mol
InChI Key: GTZCBAZXLUJEDE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTB or DMTA and is a derivative of terephthalic acid.

Scientific Research Applications

DMTB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and environmental science. In materials science, DMTB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, DMTB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMTB has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In environmental science, DMTB has been used as a precursor for the synthesis of fluorescent dyes. These dyes have applications in environmental monitoring and sensing.

Mechanism of Action

The mechanism of action of DMTB is not well understood. However, it is believed that DMTB exerts its biological effects by inhibiting enzymes involved in various cellular processes. For example, DMTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
DMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DMTB has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTB is its ease of synthesis. DMTB can be synthesized in high yields using a simple and straightforward method. Another advantage of DMTB is its versatility. DMTB can be used as a building block for the synthesis of various materials and can be modified to suit different applications.
One limitation of DMTB is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation of DMTB is its potential toxicity. While DMTB has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.

Future Directions

There are several future directions for the study of DMTB. One direction is the development of new materials based on DMTB. MOFs and COFs based on DMTB have already shown promising applications, and further research in this area could lead to the development of new materials with unique properties.
Another direction is the study of DMTB as an anticancer agent. While DMTB has shown promising results in vitro and in vivo, further studies are needed to fully understand its mechanism of action and potential as a cancer treatment.
Finally, the study of DMTB as a fluorescent dye precursor has potential applications in environmental monitoring and sensing. Further research in this area could lead to the development of new sensors for detecting environmental pollutants and contaminants.
Conclusion:
In conclusion, DMTB is a versatile and promising compound that has potential applications in various fields. Its ease of synthesis and versatility make it an attractive building block for the synthesis of various materials. Further research is needed to fully understand its mechanism of action and potential applications in pharmaceuticals and environmental science.

Synthesis Methods

DMTB can be synthesized by the reaction of terephthalic acid with acetic anhydride and dimethylamine. This reaction results in the formation of DMTB, which is a white crystalline solid. The synthesis of DMTB is a simple and straightforward process, and the compound can be easily obtained in high yields.

properties

IUPAC Name

dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCBAZXLUJEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-((2-(acetyloxy)benzoyl)amino)terephthalate

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